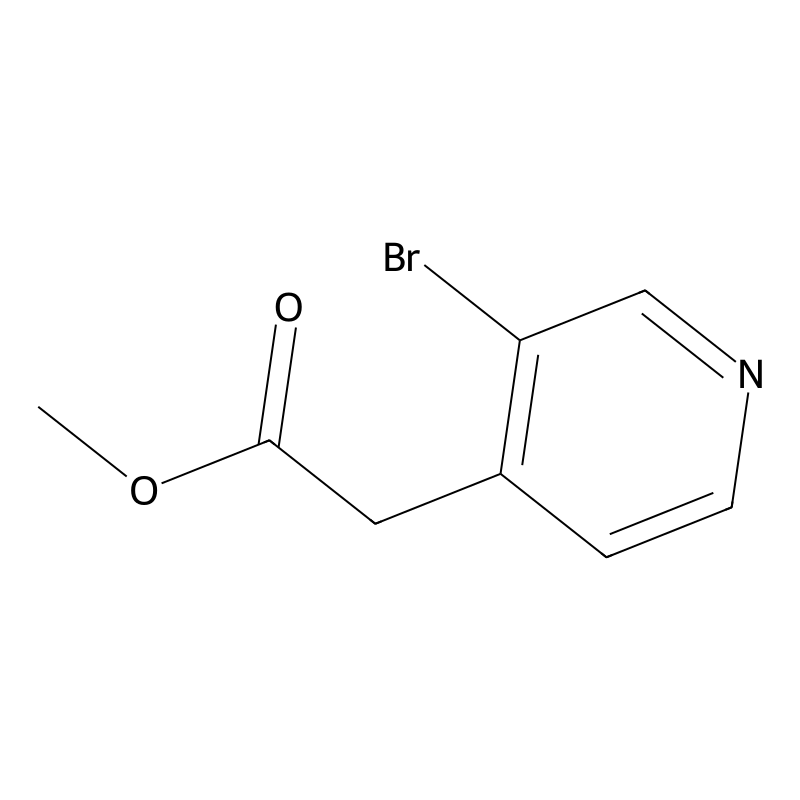

Methyl 2-(3-bromopyridin-4-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 2-(3-bromopyridin-4-yl)acetate is an organic compound with the chemical formula C₈H₈BrNO₂. While the specific details of its synthesis might be proprietary information for certain companies selling it, the general process involves the reaction of 3-bromopyridine-4-carboxylic acid with methanol in the presence of an appropriate catalyst [].

Methyl 2-(3-bromopyridin-4-yl)acetate is a chemical compound with the molecular formula CHBrNO and a molecular weight of 232.06 g/mol. This compound features a brominated pyridine ring, which contributes to its unique chemical properties. The presence of the acetate group enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in organic synthesis. The compound is identified by its CAS number 162615-12-5 and has been cataloged in various chemical databases, including PubChem and Sigma-Aldrich .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, resulting in the formation of various derivatives.

- Ester Hydrolysis: Under acidic or basic conditions, the acetate group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Coupling Reactions: The bromine atom allows for coupling reactions with organometallic reagents, facilitating the synthesis of more complex molecules.

These reactions highlight the compound's utility as a building block in synthetic organic chemistry.

Preliminary studies indicate that Methyl 2-(3-bromopyridin-4-yl)acetate exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been noted to inhibit CYP1A2, which is involved in drug metabolism . This property suggests potential applications in pharmacology and toxicology, although further research is needed to fully understand its biological effects.

Methyl 2-(3-bromopyridin-4-yl)acetate can be synthesized through several methods:

- Bromination of Pyridine Derivatives: Starting from 3-pyridinylacetate, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.

- Esterification: The reaction of 3-bromopyridine with methyl acetate in the presence of an acid catalyst allows for the formation of the acetate ester.

- Direct Acylation: Acylation of 3-bromopyridine with acetic anhydride followed by methylation can also yield this compound.

These methods provide flexibility depending on available starting materials and desired yields.

Methyl 2-(3-bromopyridin-4-yl)acetate finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their potential biological activity.

- Material Science: The compound may be utilized in the development of new materials through polymerization reactions.

Interaction studies involving Methyl 2-(3-bromopyridin-4-yl)acetate have shown that it can interact with biological macromolecules, particularly proteins involved in drug metabolism. Its ability to inhibit cytochrome P450 enzymes suggests that it could alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in drug formulation and therapeutic use .

Several compounds share structural similarities with Methyl 2-(3-bromopyridin-4-yl)acetate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | 0.77 | Contains a methylnicotinate structure |

| 3-Bromo-5-pyridine carboxylic acid | 20826-04-4 | 0.77 | Carboxylic acid functionality |

| Ethyl 5-bromo-2-methylnicotinate | 129477-21-0 | 0.74 | Different positioning of bromine |

| Methyl 2-(pyridin-4-yl)acetate | 29800-89-3 | 0.77 | Lacks bromination, simpler structure |

Methyl 2-(3-bromopyridin-4-yl)acetate stands out due to its specific bromination pattern and functional groups that allow diverse chemical reactivity compared to its analogs.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant